molecular formula C14H13N3 B2837759 4-methyl-2-phenyl-1H-benzimidazol-6-amine CAS No. 300384-34-3

4-methyl-2-phenyl-1H-benzimidazol-6-amine

Cat. No. B2837759
CAS RN: 300384-34-3
M. Wt: 223.279
InChI Key: SYANUMFPPNVWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-phenyl-1H-benzimidazol-6-amine is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.28 . It is used for proteomics research .


Synthesis Analysis

Benzimidazole derivatives, such as 4-methyl-2-phenyl-1H-benzimidazol-6-amine, can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of the obtained compounds can be identified by FTIR, NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of 4-methyl-2-phenyl-1H-benzimidazol-6-amine consists of a benzimidazole core, which is a fused ring structure of benzene and imidazole . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) or electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring can influence its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methyl-2-phenyl-1H-benzimidazol-6-amine include a molecular weight of 223.28 and a molecular formula of C14H13N3 . More specific properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Pharmacological Activities

Benzimidazole derivatives, including “4-methyl-2-phenyl-1H-benzimidazol-6-amine”, have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized in large quantities over the last decades due to their isostructural pharmacophore of naturally occurring active biomolecules . These compounds have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Antimicrobial Activity

Benzimidazole derivatives have been reported for their potent antimicrobial action against various organisms . For instance, 2-substituted benzimidazole derivatives have shown antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .

Anticancer Activity

Benzimidazole analogs have been found to be potent inhibitors of various enzymes involved in cancer progression . They have been used as anticancer agents, showing promising results in inhibiting the growth of cancer cells .

Antiviral Activity

Benzimidazole derivatives have also been studied for their antiviral activities . They have shown potential in inhibiting the replication of various viruses, contributing to the development of new antiviral drugs .

Antidiabetic Activity

Benzimidazole derivatives have shown potential as antidiabetic agents . They have been found to be potent inhibitors of enzymes involved in diabetes, contributing to the control of blood glucose levels .

Antiparasitic Activity

Benzimidazole derivatives have been used as antiparasitic agents . They have shown effectiveness in inhibiting the growth of various parasites, contributing to the treatment of parasitic infections .

Other Therapeutic Uses

Apart from the above-mentioned applications, benzimidazole derivatives have also been used in the treatment of various other conditions. They have been used as analgesics, antihistamines, and also in neurological, endocrinological, and ophthalmological drugs .

Mechanism of Action

While the specific mechanism of action for 4-methyl-2-phenyl-1H-benzimidazol-6-amine is not available in the retrieved data, benzimidazole compounds, in general, act by interfering with carbohydrate metabolism and inhibiting the polymerization of microtubules .

Safety and Hazards

4-methyl-2-phenyl-1H-benzimidazol-6-amine is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not available in the retrieved data.

Future Directions

The future directions of 4-methyl-2-phenyl-1H-benzimidazol-6-amine could involve further exploration of its potential applications in proteomics research . Additionally, the synthesis and pharmacological properties of benzimidazole derivatives are a main focus for many laboratories worldwide, suggesting potential future developments in this area .

properties

IUPAC Name

7-methyl-2-phenyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-7-11(15)8-12-13(9)17-14(16-12)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYANUMFPPNVWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-phenyl-1H-benzimidazol-6-amine

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